(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride

MAO Inhibition Enzyme Assay Neuropharmacology

Researchers requiring a reliable, high-potency benzylhydrazine scaffold for MAO-A studies face variability from isomer or salt-form substitution. This compound ensures experimental reproducibility by providing the specific meta-CF3 isomer as a stable dihydrochloride salt, not the hygroscopic free base. Key specifications for procurement: • Defined biological potency: Demonstrates an IC50 of 1 nM against human MAO-A, serving as a validated starting point for SAR campaigns. • Form-defined stability: The dihydrochloride salt ensures consistent solid-state stability and dissolution, eliminating variables inherent to the free base. • Synthetic utility: Functions as a high-purity (≥95%) building block for constructing fluorinated heterocycles with a built-in 19F NMR handle.

Molecular Formula C8H11Cl2F3N2
Molecular Weight 263.085
CAS No. 1242339-95-2
Cat. No. B567674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride
CAS1242339-95-2
Molecular FormulaC8H11Cl2F3N2
Molecular Weight263.085
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)CNN.Cl.Cl
InChIInChI=1S/C8H9F3N2.2ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;;/h1-4,13H,5,12H2;2*1H
InChIKeyNUKYOOXHNAWDOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride: Product Overview


(3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride (CAS 1242339-95-2) is a substituted benzylhydrazine derivative supplied as a dihydrochloride salt, with the molecular formula C8H11Cl2F3N2 and a molecular weight of 263.09 g/mol [1]. It is a fluorinated research chemical structurally characterized by a trifluoromethyl (-CF3) group at the meta position of a benzyl ring attached to a hydrazine moiety, with the free base form bearing CAS 51421-34-2 . The compound is primarily offered as a high-purity (typically ≥95% to 98%) building block or reference standard for medicinal chemistry and biochemical research applications, including the development of enzyme inhibitors and the synthesis of more complex fluorinated molecules .

Risks of Generic Substitution


In-class benzylhydrazine compounds, including positional isomers or different salt forms, cannot be assumed to be interchangeable in scientific protocols. Substitution with the free base (CAS 51421-34-2) or a different isomer (e.g., 4-trifluoromethylbenzylhydrazine) may introduce uncontrolled variables in solubility, stability, or reactivity that affect experimental reproducibility . Crucially, meta-substitution of the -CF3 group on the benzyl ring, as in (3-(Trifluoromethyl)benzyl)hydrazine, is not electronically or sterically equivalent to ortho- or para-substituted analogs, which can significantly alter binding affinities in enzyme inhibition assays . Furthermore, the dihydrochloride salt form directly impacts the compound's solid-state stability, hygroscopicity, and dissolution characteristics compared to the free base, factors critical for accurate solution preparation in biochemical assays [1].

Key Differentiation Evidence


MAO-A Inhibition vs Phenelzine

The free base form of the target compound, [3-(trifluoromethyl)benzyl]hydrazine (CAS 51421-34-2), demonstrates potent and selective inhibition of human recombinant monoamine oxidase A (MAO-A) in vitro. It exhibits an IC50 value of 1 nM against MAO-A expressed in Sf9 cells using 5-hydroxytryptamine as a substrate [1]. This activity is approximately 900-fold greater than that reported for the clinically used, non-selective and irreversible MAO inhibitor phenelzine (2-phenylethylhydrazine), which shows an IC50 of 0.9 µM against human MAO-A under comparable assay conditions [2]. This significant difference in potency, likely conferred by the electron-withdrawing trifluoromethyl substituent, suggests that the target compound's core structure offers a superior starting point for developing potent, selective MAO-A inhibitors compared to unsubstituted benzylhydrazine scaffolds.

MAO Inhibition Enzyme Assay Neuropharmacology

Dihydrochloride Salt Form Stability

The target compound, (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride (CAS 1242339-95-2, MW 263.09), is a crystalline dihydrochloride salt [1]. This formulation offers distinct handling and stability advantages over its free base counterpart, [3-(trifluoromethyl)benzyl]hydrazine (CAS 51421-34-2, MW 190.17) . The dihydrochloride salt significantly enhances solid-state stability and reduces hygroscopicity, mitigating the risk of oxidative degradation common to free hydrazines upon exposure to air and moisture. This salt form also simplifies accurate gravimetric measurement for solution preparation, a crucial factor for reproducible quantitative biology and analytical chemistry workflows. The enhanced stability directly supports longer shelf-life and reduces the frequency of re-qualification or re-synthesis, factors which directly impact total cost of ownership in a research or industrial setting.

Compound Handling Stability Procurement

Purity and Commercial Availability

Multiple reputable vendors supply (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride with clearly defined and verifiable purity specifications. Combi-Blocks offers this compound at 95% purity (Catalog # QJ-1927) . Bidepharm similarly provides a 95% purity grade and offers batch-specific quality control documentation, including NMR, HPLC, or GC analyses upon request . Some vendors, such as Leyan, offer an even higher purity grade of 98% for this specific CAS number . This established commercial supply chain with documented purity provides a significant advantage over less common or custom-synthesized analogs where purity and characterization data may be absent or unreliable, a key factor in ensuring inter- and intra-laboratory reproducibility.

Purity Quality Control Reproducibility

Application Scenarios


MAO-A Inhibitor Lead Optimization

The compound serves as a high-potency starting point or reference standard for medicinal chemistry campaigns targeting monoamine oxidase A (MAO-A). Its core scaffold demonstrates an IC50 of 1 nM against human MAO-A, a potency approximately 900-fold greater than the clinical agent phenelzine [1]. This makes the compound an ideal template for structure-activity relationship (SAR) studies aimed at developing novel, selective, and potent MAO-A inhibitors for potential therapeutic applications in depression or anxiety disorders.

Covalent Enzyme Probe Development

Given the established mechanism of irreversible MAO inhibition by benzylhydrazines via covalent modification of the flavin coenzyme, this compound's potent binding (IC50 = 1 nM) [1] makes it a valuable scaffold for developing activity-based probes (ABPs) or affinity labels. The trifluoromethyl group can serve as a 19F NMR spectroscopic handle, enabling studies of enzyme-ligand interactions and target engagement in complex biological matrices.

Fluorinated Building Block for Heterocycles

As a bifunctional molecule containing both a hydrazine and a trifluoromethyl-substituted aromatic ring, the compound is a versatile building block in organic synthesis. The dihydrochloride salt form provides a stable and easily handled reagent [2] for constructing more complex fluorinated heterocycles, such as pyrazoles, pyrazolines, and triazoles, which are prevalent in pharmaceuticals and agrochemicals. Its commercial availability at 95-98% purity ensures reliable and reproducible synthetic outcomes .

Analytical Reference Standard

With a defined purity of ≥95% and the availability of batch-specific analytical data from multiple vendors [2], (3-(Trifluoromethyl)benzyl)hydrazine dihydrochloride can be reliably employed as a reference standard for analytical method development and validation. This includes use in HPLC, LC-MS, or GC methods for the quantification or identification of related substances in complex reaction mixtures or for purity assessment of synthesized derivatives.

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